3-(Dimethylamino)propanoic acid

Übersicht

Beschreibung

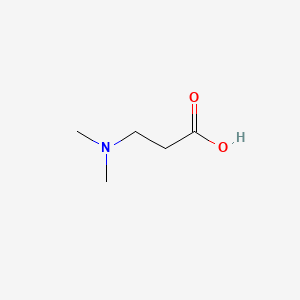

3-(Dimethylamino)propanoic acid is an organic compound with the molecular formula C5H11NO2. It is a derivative of propanoic acid where a dimethylamino group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)propanoic acid can be synthesized through the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct . The reaction conditions typically involve:

Addition Reaction: Dimethylamine reacts with methyl acrylate in the presence of a suitable solvent.

Hydrolysis: The resulting adduct is then hydrolyzed to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Dimethylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized with hydrogen peroxide to form this compound oxide.

Substitution: The dimethylamino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Electrophiles such as alkyl halides can react with the dimethylamino group under suitable conditions.

Major Products:

Oxidation Product: this compound oxide.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Dimethylamino)propanoic acid plays a significant role in medicinal chemistry as a building block for peptide synthesis. Its dimethylamino group can enhance the electronic properties of peptides, potentially increasing their biological activity. Modifications at the beta position have been shown to improve peptide stability and bioactivity, making this compound relevant in drug design.

Antimicrobial Research

Recent studies have explored derivatives of this compound for antimicrobial activity. For instance, novel derivatives have demonstrated structure-dependent antimicrobial effects against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . These findings suggest potential for developing new antimicrobial agents targeting resistant strains.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a chemical intermediate for synthesizing complex molecules. Its ability to form esters and amides allows it to participate in various polymerization reactions, contributing to the development of new materials with tailored properties .

Case Study 1: Peptide Synthesis Enhancement

A study demonstrated that incorporating this compound into peptide sequences resulted in improved stability and bioactivity. The modified peptides showed enhanced interactions with biological targets, indicating the compound's potential as a key component in therapeutic peptide design.

Case Study 2: Antimicrobial Derivative Development

Research on derivatives of this compound highlighted their efficacy against resistant bacterial strains. Compounds synthesized from this beta-amino acid exhibited minimum inhibitory concentrations (MICs) that suggest their viability as candidates for new antimicrobial therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for peptide synthesis | Enhances stability and bioactivity of peptides |

| Antimicrobial Research | Development of antimicrobial agents from derivatives | Effective against multidrug-resistant pathogens |

| Polymer Chemistry | Intermediate for synthesizing complex polymers | Versatile in forming esters and amides for new material development |

Wirkmechanismus

The mechanism by which 3-(Dimethylamino)propanoic acid exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylglycine: Another derivative of glycine with similar structural features.

4-(Dimethylamino)butyric acid: A compound with a similar functional group but a different carbon chain length.

Uniqueness: 3-(Dimethylamino)propanoic acid is unique due to its specific placement of the dimethylamino group on the third carbon atom, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.

Biologische Aktivität

3-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-β-alanine, is a compound with significant biological activity and diverse applications in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

- Molecular Formula : C5H11NO2

- Molecular Weight : 115.15 g/mol

- CAS Number : 14788-12-6

- Melting Point : 189 °C

This compound is characterized by its dimethylamino group, which enhances its solubility in biological systems and contributes to its biological activity.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive compounds. Its structural similarity to natural amino acids allows it to participate in metabolic pathways and influence physiological processes.

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported that compounds based on this structure showed selective activity against Chlamydia and various Gram-positive and Gram-negative bacteria .

- The compound's ability to disrupt bacterial cell membranes is thought to be a key factor in its antimicrobial efficacy.

- Neuroprotective Effects :

Antimicrobial Properties

A notable study explored the synthesis of antimicrobial peptides based on this compound. The results indicated:

- Enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Structural modifications improved potency against Gram-negative bacteria, highlighting the compound's versatility in drug design .

Neuroprotective Research

In another study focusing on neuroprotection, researchers investigated the effects of this compound on neuronal cell lines. Findings included:

- Reduction in oxidative stress markers.

- Improved cell viability under neurotoxic conditions, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Biological Activity Summary Table

Safety and Regulatory Information

While this compound shows promise in various applications, safety data indicate potential irritant effects:

- H315 – Causes skin irritation.

- H319 – Causes serious eye irritation.

- H335 – May cause respiratory irritation .

Proper handling and safety precautions are recommended when working with this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(Dimethylamino)propanoic acid relevant to experimental design?

Answer: The compound has a molecular formula of C₅H₁₁NO₂ , a molecular weight of 117.15 g/mol , and a CAS number of 6300-04-5 . Its zwitterionic nature (due to the dimethylamino and carboxylic acid groups) influences solubility in polar solvents like water or ethanol. The pKa values of the amino and carboxylic acid groups determine protonation states under varying pH, which is critical for reaction optimization or chromatographic separation. Stability data from safety sheets indicate storage at room temperature in airtight containers to prevent hygroscopic degradation .

Q. What are common synthetic routes for this compound in laboratory settings?

Answer: A widely used method involves nucleophilic substitution between 3-chloropropanoic acid and dimethylamine under basic conditions (e.g., aqueous NaOH or ethanol as solvent) . Another approach employs reductive alkylation , where formaldehyde reacts with 3-aminopropanoic acid derivatives in the presence of sodium cyanoborohydride (NaBH₃CN) to introduce the dimethylamino group . Reaction yields depend on solvent polarity, temperature (typically 22–60°C), and stoichiometric control of reagents.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Proton NMR reveals distinct signals for the dimethylamino group (δ ~2.2–2.4 ppm) and carboxylic acid proton (δ ~12 ppm, if unexchanged). Carbon NMR confirms the carbonyl (δ ~175 ppm) and quaternary carbons .

- FT-IR : Strong absorption bands for C=O (~1700 cm⁻¹) and N–H (if protonated, ~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 118.1, with fragmentation patterns aiding structural confirmation .

Advanced Research Questions

Q. How does pH influence the conformational dynamics of this compound in solution?

Answer: Computational studies (DFT or MD simulations) show that protonation of the dimethylamino group at low pH (<4) induces a gauche conformation due to intramolecular hydrogen bonding between the protonated amine and carboxylic acid. At neutral pH, deprotonation leads to electrostatic repulsion, favoring an extended conformation . These changes are validated by variable-pH NMR coupling constants (³JHH) and solvent-dependent NOE effects .

Q. What strategies resolve contradictions in reported reaction yields for reductive alkylation of this compound derivatives?

Answer: Discrepancies arise from variations in reducing agents (e.g., NaBH₃CN vs. NaBH₄) and substrate accessibility . For example:

- NaBH₃CN selectively reduces iminium intermediates without attacking esters, improving yields in multi-step syntheses .

- Steric hindrance from bulky substituents may necessitate prolonged reaction times or elevated temperatures. Kinetic monitoring via TLC or in-situ IR is recommended to optimize conditions .

Q. How can computational methods predict the reactivity of this compound in enzyme inhibition studies?

Answer: Docking simulations (AutoDock, Schrödinger) model interactions between the compound’s carboxylic acid group and enzyme active sites (e.g., metalloproteases). Free energy perturbation (FEP) calculations quantify binding affinity changes upon methylation of the amino group. Experimental validation via IC₅₀ assays and X-ray crystallography is critical to confirm predictions .

Q. Methodological Considerations

Q. How to design a protocol for analyzing enantiomeric purity of this compound derivatives?

Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor retention times and peak splitting .

- Circular Dichroism (CD) : Compare CD spectra of synthesized derivatives with enantiomerically pure standards. Peaks at ~210–220 nm indicate chiral center interactions .

Q. What experimental controls are essential when studying the compound’s role in biochemical pathways?

Answer:

- Negative Controls : Use structurally similar analogs (e.g., 3-aminopropanoic acid) to isolate the dimethylamino group’s contribution.

- pH Buffers : Maintain physiological pH (7.4) to mimic in vivo conditions, as zwitterionic stability affects membrane permeability .

- Isotopic Labeling : ¹³C-labeled carboxylic acid groups track metabolic incorporation via NMR or mass spectrometry .

Eigenschaften

IUPAC Name |

3-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXSQYGVIXBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286407 | |

| Record name | 3-(dimethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-04-5 | |

| Record name | 3-(Dimethylamino)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6300-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6300-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(dimethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.